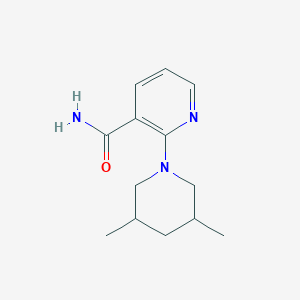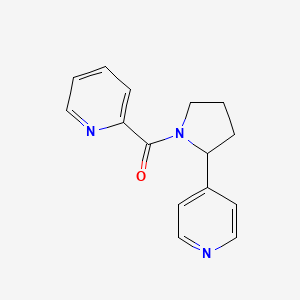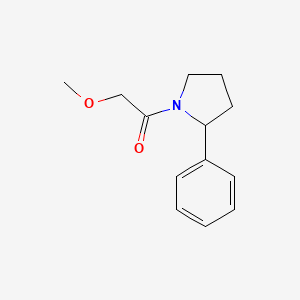
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone (MPPE) is a chemical compound that has been studied for its potential applications in scientific research. MPPE is a synthetic compound that belongs to the class of pyrrolidinones. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone is not fully understood, but it is thought to be related to its ability to modulate the activity of certain neurotransmitters in the brain. 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been found to interact with the dopamine and serotonin systems, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been found to exhibit interesting biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has also been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize, and it exhibits interesting biochemical and physiological effects that make it a promising candidate for further research. However, there are also some limitations to the use of 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body, and it may have unintended side effects that could affect the results of experiments.
Orientations Futures
There are several future directions for research on 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone. One potential direction is to further explore its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential as an anxiolytic and antidepressant agent, particularly in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone and to identify any potential side effects or limitations of its use in laboratory experiments.
Méthodes De Synthèse
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of 2-phenylpyrrolidine with ethyl chloroacetate, followed by the reaction of the resulting product with methanol and sodium hydroxide. Other methods include the reaction of 2-phenylpyrrolidine with ethyl chloroformate, followed by the reaction of the resulting product with methanol and sodium hydroxide.
Applications De Recherche Scientifique
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been studied for its potential use as a neuroprotective agent, as it has been found to exhibit antioxidant and anti-inflammatory properties.
Propriétés
IUPAC Name |
2-methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-10-13(15)14-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOVWWSCECPGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

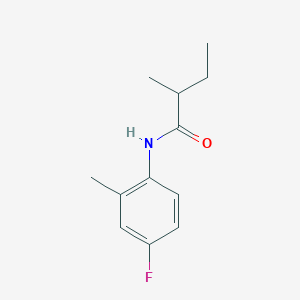
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
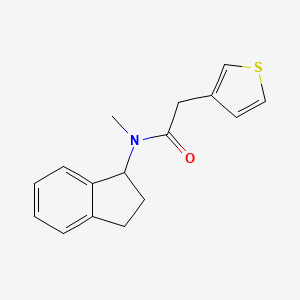
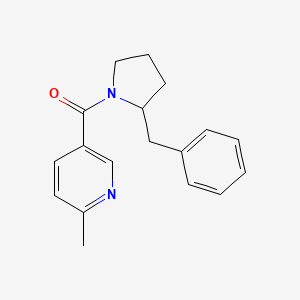
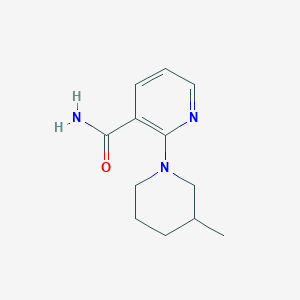
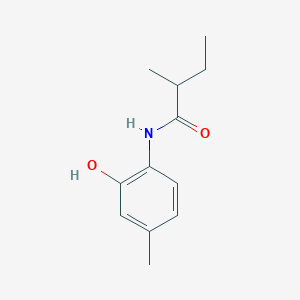
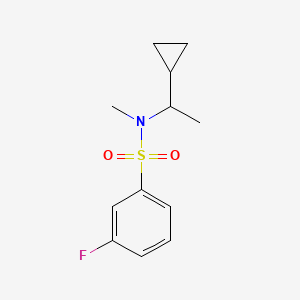
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
